4'-Bromochalcone

Description

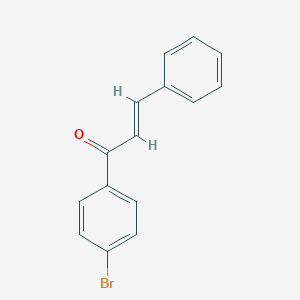

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHDTKUBDZUMNH-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030922 | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2403-27-2, 22966-23-0 | |

| Record name | 4'-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Bromochalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Bromochalcone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Bromochalcone, a synthetic chalcone derivative with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, synthesis protocols, and biological activities, with a focus on its anticancer mechanisms.

Core Data Summary

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Parameter | Value | Reference |

| CAS Number | 2403-27-2 | |

| Molecular Formula | C₁₅H₁₁BrO | |

| Molecular Weight | 287.15 g/mol | |

| Appearance | Yellow crystalline solid | [1] |

Table 2: Physicochemical Properties

| Property | Value |

| Melting Point | 85-87 °C |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); Insoluble in water.[1] |

| logP | 5.317 |

Synthesis of this compound

This compound is typically synthesized via a Claisen-Schmidt condensation reaction between 4-bromoacetophenone and benzaldehyde in the presence of a base catalyst. Below are protocols for both conventional and microwave-assisted synthesis.

Experimental Protocol: Conventional Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add benzaldehyde (1 equivalent).

-

Catalysis: Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the mixture.

-

Reaction: Continue stirring the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

-

Purification: Filter the crude product, wash with water until the filtrate is neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Microwave-Assisted Synthesis

-

Reaction Setup: In a microwave-safe vessel, combine 4-bromoacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol).

-

Catalysis: Add a catalytic amount of a solid base, such as NaOH or KOH.

-

Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and time (e.g., 100-300 W for 1-5 minutes).

-

Workup: After cooling, add water to the reaction mixture and collect the precipitated product by filtration.

-

Purification: Wash the solid with water and recrystallize from an appropriate solvent to obtain pure this compound.

References

An In-depth Technical Guide to the Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one

This guide provides a comprehensive overview of the synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, a chalcone derivative of interest to researchers and professionals in the field of drug development and organic synthesis. This document outlines the fundamental synthetic methodologies, presents key quantitative data, and offers detailed experimental protocols.

Core Synthesis Principles: The Claisen-Schmidt Condensation

The primary synthetic route to (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde (benzaldehyde) with a ketone (4-bromoacetophenone). The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone, which is the chalcone framework.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

| Parameter | Value | Reference |

| Molecular Formula | C15H11BrO | [1][2] |

| Molecular Weight | 287.15 g/mol | [1] |

| CAS Number | 2403-27-2 | [1][2] |

| Boiling Point | 402.2°C at 760 mmHg | [2] |

| Flash Point | 82.4°C | [2] |

| Density | 1.393 g/cm³ | [2] |

Experimental Protocols

Two primary experimental protocols for the synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one are detailed below.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This is a widely used method for chalcone synthesis.

Materials:

-

4-bromoacetophenone

-

Benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 50%)

-

Crushed ice

-

Water

Procedure:

-

Dissolve equimolar amounts of 4-bromoacetophenone and benzaldehyde in ethanol in an Erlenmeyer flask.

-

Cool the mixture in an ice bath to approximately 273 K (0 °C).[3][4]

-

Slowly add a catalytic amount of a concentrated base solution (e.g., 50% KOH) to the stirred mixture.[3][4]

-

Continue stirring the reaction mixture for a specified time (typically 1-2 hours) at low temperature.[3][4]

-

Pour the reaction mixture into a beaker containing crushed ice.[3][4]

-

A precipitate of the crude chalcone will form.

-

Collect the solid product by filtration and wash it with cold water to remove any remaining base.[5]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[3][4][5]

Protocol 2: Zinc Oxide-Catalyzed Synthesis

This method presents an alternative catalytic approach.

Materials:

-

α,β-Unsaturated acid chloride (e.g., cinnamoyl chloride, derived from cinnamic acid)

-

An aromatic compound (in this case, bromobenzene would be the precursor to the 4-bromophenyl group, though the direct reaction described is a Friedel-Crafts acylation)

-

Zinc(II) oxide (ZnO)

-

Dichloromethane (CH2Cl2)

-

Aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Combine the α,β-unsaturated acid chloride (3 mmol), the aromatic compound (3 mmol), and zinc oxide (1.5 mmol) in a reaction vessel.[1]

-

Stir the mixture at room temperature (25-30 °C) for approximately 2 hours.[1]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

-

Upon completion, extract the product with dichloromethane (3 x 5 mL).[1]

-

Wash the combined organic extracts with aqueous NaHCO3 solution.[1]

-

Dry the organic layer over anhydrous Na2SO4.[1]

-

Remove the solvent under reduced pressure to obtain the pure product.[1] This method has been reported to yield the product in 92% yield.[1]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the base-catalyzed synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

Caption: Workflow for the base-catalyzed synthesis of the target chalcone.

References

- 1. (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one synthesis - chemicalbook [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (E)-1-(4-Bromophenyl)-3-(2-furyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Brominated Chalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This scaffold has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. The introduction of a bromine atom to the chalcone structure has been shown to significantly modulate these activities, often enhancing their potency. This technical guide provides an in-depth overview of the biological activities of brominated chalcones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Brominated chalcones have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through various signaling cascades.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various brominated chalcones against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| H72 | MGC803 (Gastric) | 3.57 | [1] |

| HGC27 (Gastric) | 4.89 | [1] | |

| SGC7901 (Gastric) | 5.61 | [1] | |

| Compound 4a | K562 (Leukemia) | ≤ 3.86 µg/ml | |

| MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | ||

| SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/ml | ||

| Compound 5 | AGS (Gastric) | < 1.0 µg/ml | |

| HL-60 (Leukemia) | < 1.57 µg/ml | ||

| HeLa (Cervical) | 5.67 ± 0.35 µg/ml | ||

| Compound 7 | AGS (Gastric) | < 1.0 µg/ml | |

| HL-60 (Leukemia) | < 1.57 µg/ml | ||

| HeLa (Cervical) | 6.34 ± 0.04 µg/ml |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Brominated chalcone derivatives

-

Human cancer cell lines (e.g., MGC803, HGC27, SGC7901)

-

RPMI-1640 medium with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin

-

MTT solution (5 mg/ml in phosphate-buffered saline - PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 4,000 cells per well in 100 µl of culture medium and incubate for 24 hours.[2]

-

Prepare various concentrations of the brominated chalcone derivatives in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for an additional 24-48 hours. A vehicle control (e.g., 0.1% DMSO) should be included.[2]

-

Following the treatment period, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

After the incubation, carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

The cell viability is calculated as a percentage of the vehicle control, and the IC50 values are determined using non-linear regression analysis.[2]

Signaling Pathway: ROS-Mediated Apoptosis

Several brominated chalcones exert their anticancer effects by inducing the generation of reactive oxygen species (ROS), which in turn triggers apoptosis through both the intrinsic and extrinsic pathways. A notable example is the compound H72.[1][3]

Caption: ROS-mediated apoptosis induced by a brominated chalcone.

Antimicrobial Activity

Brominated chalcones have demonstrated significant activity against a variety of pathogenic microorganisms, including drug-resistant strains of bacteria.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) of brominated chalcones against selected bacterial strains.

| Compound ID | Bacterial Strain | MIC (µM) | Reference |

| CH-0y | Staphylococcus aureus | 15.625 - 62.5 | [4] |

| Enterococcus faecium | 31.25 - 62.5 | [4] | |

| CH-0w | Staphylococcus aureus | 31.25 - 125 | [4] |

| Enterococcus faecium | 62.5 | [4] | |

| Enterococcus faecalis | 62.5 | [4] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Brominated chalcone derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium)

-

Mueller-Hinton Broth (MHB)

-

0.5 McFarland turbidity standard

-

Sterile 96-well microtiter plates

-

Triphenyl tetrazolium chloride (TTC) solution (optional, as a growth indicator)

-

Incubator (35°C)

Procedure:

-

Prepare a stock solution of the brominated chalcone in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the chalcone in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/ml in each well.

-

Inoculate each well (except for the negative control) with the bacterial suspension.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 35°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. If using TTC, the absence of a color change indicates inhibition.

Anti-inflammatory Activity

Chalcones are known to possess anti-inflammatory properties, and bromination can enhance this activity. They can modulate key inflammatory pathways, such as those involving cyclooxygenases (COX), lipoxygenases (LOX), and the transcription factor NF-κB.

Quantitative Anti-inflammatory Data

The following table presents the inhibitory activity of brominated chalcones against key inflammatory enzymes.

| Compound ID | Target | IC50 (µM) | Reference |

| Chalcone 3h | Lipoxygenase (LOX) | 55 | [1] |

| Chalcone 3i | Lipoxygenase (LOX) | 67.5 | [1] |

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory cascade.

Materials:

-

Brominated chalcone derivatives

-

Soybean lipoxygenase (LOX)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the test compound in a suitable solvent.

-

In a cuvette, mix the borate buffer, the test compound solution, and the lipoxygenase enzyme solution.

-

Incubate the mixture at room temperature for a few minutes.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

-

Determine the IC50 value from a dose-response curve.

Signaling Pathway: Inhibition of NF-κB and JNK Pathways

Chalcones can exert their anti-inflammatory effects by inhibiting the activation of the NF-κB and JNK signaling pathways, which are crucial for the expression of pro-inflammatory genes.

Caption: Inhibition of NF-κB and JNK pathways by brominated chalcones.

Antioxidant Activity

The antioxidant properties of brominated chalcones contribute to their overall biological activity profile, helping to mitigate oxidative stress, which is implicated in numerous diseases.

Quantitative Antioxidant Data

The following table shows the free radical scavenging activity of a brominated chalcone, presented as the IC50 value.

| Compound ID | Assay | IC50 (µM) | Reference |

| JVF3 | DPPH | 61.4 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.

Materials:

-

Brominated chalcone derivatives

-

DPPH solution in methanol

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the brominated chalcone in methanol.

-

Prepare a series of dilutions of the chalcone solution.

-

In a set of test tubes, add the DPPH solution to each dilution of the chalcone. A control containing only DPPH and methanol should also be prepared.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each solution at 517 nm.

-

The radical scavenging activity is calculated as a percentage of the decrease in absorbance of the DPPH solution in the presence of the chalcone compared to the control.

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Conclusion

Brominated chalcones represent a versatile and potent class of bioactive molecules with significant potential in drug discovery and development. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and antioxidant assays warrants further investigation. The detailed methodologies and pathway visualizations provided in this guide aim to facilitate future research in this exciting area, ultimately paving the way for the development of novel therapeutics based on the brominated chalcone scaffold. The structure-activity relationships, particularly the influence of the position and number of bromine substituents, are crucial areas for continued exploration to optimize the therapeutic potential of these compounds.

References

4'-Bromochalcone: A Technical Guide to Its Solubility and Appearance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and physical appearance of 4'-Bromochalcone, a synthetic derivative of chalcone with significant interest in medicinal chemistry and materials science. This document compiles available data on its solubility in various solvents, details experimental protocols for solubility determination, and presents its physical characteristics.

Core Physical Properties

This compound typically presents as a yellow crystalline solid. It is known to be soluble in several organic solvents while demonstrating insolubility in water.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents. It is important to note that comprehensive quantitative data for this specific compound is limited in publicly available literature. The data presented here has been compiled from various sources and should be used as a reference point for experimental planning.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 4 | > 50 mg/mL |

| Ethanol | C₂H₅OH | 46.07 | 25 | 30 mg/mL |

| Dichloromethane | CH₂Cl₂ | 84.93 | Not Specified | Soluble |

| Chloroform | CHCl₃ | 119.38 | Not Specified | Soluble |

| Water | H₂O | 18.02 | Not Specified | Insoluble |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in a given solvent. This protocol is based on standard laboratory practices for solubility assessment.[1]

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a solvent at a defined temperature to the point of saturation.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette.

-

Filter the collected supernatant using a syringe filter to remove any remaining undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent traces until a constant weight is achieved.

-

Weigh the dish or vial containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in desired units, such as mg/mL or g/100mL, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

Visualizing Methodologies and Relationships

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of this compound solubility in different solvent types.

References

An In-depth Technical Guide to Chalcones in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are abundantly found in edible plants and have garnered significant attention in medicinal chemistry due to their straightforward synthesis and a broad spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the core aspects of chalcone chemistry, including their synthesis, biological activities, and mechanisms of action, with a focus on their potential in drug discovery and development.

Synthesis of Chalcones

The most prevalent and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation .[3] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a substituted benzaldehyde.[4] Other methods, such as Suzuki, Heck, and Wittig reactions, have also been employed for chalcone synthesis.[5][6]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of chalcone derivatives.

Materials:

-

Substituted acetophenone (1 mmol)

-

Substituted benzaldehyde (1 mmol)

-

Ethanol (10 mL)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 10-40%)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol in a flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add the aqueous NaOH solution dropwise to the mixture.

-

Continue stirring the reaction mixture at room temperature for a specified time (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[6]

-

Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) if necessary to precipitate the product.

-

Collect the precipitated chalcone by vacuum filtration and wash with cold water until the washings are neutral.

-

Dry the crude product and purify by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[7]

Biological Activities of Chalcones

Chalcones exhibit a remarkable range of biological activities, making them attractive scaffolds for drug development. The primary activities investigated include anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Chalcones have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Their anticancer mechanism is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Chalcone derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the chalcone derivatives and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][10]

Table 1: Anticancer Activity of Selected Chalcone Derivatives (IC50 values in µM)

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |

| Chalcone-Imidazole Hybrid 28 | 1.123 - 20.134 | >20 | >20 | - | [11] |

| Chalcone-Coumarin Hybrid 40 | - | - | - | - | [11] |

| Chalcone-Indole Hybrid 42 | 0.23 - 1.8 | 0.23 - 1.8 | 0.23 - 1.8 | - | [11] |

| Triazoloquinoxaline-chalcone 56 | 1.65 - 34.28 | 1.65 - 34.28 | - | - | [11] |

| Bis-chalcone 5a | 7.87 | 18.10 | 41.99 | - | [5] |

| Bis-chalcone 5b | 4.05 | 30.73 | 114.96 | - | [5] |

| Chalcone-Benzimidazolium Salt | - | - | - | 1.69 - 6.18 | [12] |

| 2,4-Dichlorobenzenesulfonamide Chalcone 5 | - | - | - | 5.67 | [13] |

Anti-inflammatory Activity

Chalcones have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.[14][15]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium

-

Lipopolysaccharide (LPS)

-

Chalcone derivatives

-

Griess reagent (for NO measurement)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.

-

Pre-treat the cells with various concentrations of the chalcone derivatives for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is used to determine the concentration of nitrite (a stable product of NO) in the samples.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.[16]

Antimicrobial Activity

A wide range of chalcone derivatives have been reported to exhibit significant activity against various bacterial and fungal strains.[17]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

96-well microtiter plates

-

Chalcone derivatives

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the chalcone derivatives in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is determined as the lowest concentration of the chalcone derivative at which no visible growth is observed.[18]

Table 2: Antimicrobial Activity of Selected Chalcone Derivatives (MIC values in µg/mL)

| Compound | Staphylococcus aureus (MRSA) | Escherichia coli | Candida albicans | Reference |

| O-OH Chalcone | 25-50 | - | - | [19] |

| M-OH Chalcone | 98.7 | - | - | [19] |

| P-OH Chalcone | 108.7 | - | - | [19] |

| Chalcone Derivative C3 | 4 | 8 | 32 | [18] |

| Chalcone Derivative C4 | 8 | 16 | 32 | [18] |

| Chalcone Derivative C8 | 2 | 4 | 16 | [18] |

| Chalcone Derivative C9 | 8 | 16 | 8 | [18] |

| Chalcone Derivative 1 | 20 | - | - | [20] |

Mechanisms of Action: Signaling Pathways

The diverse biological activities of chalcones are a result of their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses and cell survival.[21] Chalcones can inhibit this pathway at multiple points. A key mechanism involves the inhibition of IκBα degradation.[2] By preventing the phosphorylation and subsequent degradation of IκBα, chalcones block the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[22]

References

- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. a-comprehensive-review-on-the-anti-inflammatory-activity-of-chalcones-derived-moieties - Ask this paper | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pcbiochemres.com [pcbiochemres.com]

- 21. mdpi.com [mdpi.com]

- 22. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 4'-Bromochalcone: Safety, Handling, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4'-Bromochalcone, a versatile synthetic building block with significant potential in medicinal chemistry and materials science. This document outlines the known hazards, precautionary measures, emergency procedures, and relevant biological data to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one |

| Synonyms | This compound, 1-(4-Bromophenyl)-3-phenyl-propenone |

| CAS Number | 22966-23-0 |

| Molecular Formula | C₁₅H₁₁BrO |

| Molecular Weight | 287.15 g/mol |

| Appearance | Solid |

| Purity | Typically ≥ 98% |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards.

GHS Pictograms:

Signal Word: Warning

Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1][2] |

| H319 | Causes serious eye irritation.[1][2] |

| H335 | May cause respiratory irritation.[1][2] |

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash hands thoroughly after handling.[2] |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Safe Handling and Storage

Adherence to strict laboratory protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection:

-

Wear a lab coat.

-

Handle with impervious gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.

-

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Experimental Protocols

General Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard laboratory workflow for handling this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Biological Activity and Signaling Pathways

Chalcones, including this compound, are known to exhibit a range of biological activities, with anti-inflammatory and anti-cancer properties being of particular interest. Several studies have shown that chalcones can induce apoptosis in cancer cells and modulate key signaling pathways.

Apoptosis Induction and NF-κB Signaling

A plausible mechanism of action for brominated chalcones involves the induction of apoptosis through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of cell survival, inflammation, and immunity. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis.

The following diagram illustrates a potential mechanism by which this compound may inhibit the NF-κB pathway, leading to apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis via NF-κB inhibition.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

-

Dispose of this hazardous product in accordance with local, state, and federal regulations.

-

Contaminated packaging should be disposed of as unused product.

This guide is intended for informational purposes and should not be a substitute for professional judgment and training. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide on the Spectroscopic Data of 4'-Bromochalcone

Introduction

4'-Bromochalcone, with the IUPAC name (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family.[1] Chalcones are precursors in the biosynthesis of flavonoids and are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] This structural motif makes them a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The bromine substitution at the 4'-position can significantly influence the molecule's physicochemical properties and biological activity, making it a subject of interest in drug development and organic synthesis.[1] This guide provides a comprehensive overview of the spectroscopic data of this compound, along with the experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The following sections summarize the key data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups.[3]

| Wavenumber (cm⁻¹) | Assignment |

| ~3024 | Aromatic C-H stretching[1] |

| ~1658-1660 | Conjugated Carbonyl (C=O) stretching[1][4] |

| ~1605 | Ethylenic double bond (C=C) stretching[1] |

| ~1489 | Aromatic C=C stretching[1] |

| ~699 | C-Br Stretch[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural analysis of this compound. The chemical shifts are dependent on the solvent used for the analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum displays signals for both the aromatic and vinylic protons. The large coupling constant (J) for the vinylic protons (Hα and Hβ) is characteristic of a trans configuration.[1]

in CDCl₃ [1]

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| ~7.82 | d | ~15.7 | Hβ |

| ~7.47 | d | ~15.7 | Hα |

in Acetone-d₆ [1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.10-8.08 | m | 2H | Aromatic Protons |

| 7.87-7.82 | m | 4H | Aromatic & Vinylic (Hβ) Protons |

¹³C NMR Spectral Data

The ¹³C NMR spectrum confirms the presence of all 15 carbon atoms in the this compound molecule.

in CDCl₃

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~189.1 | C=O[5] |

| ~145.4 | Cβ[5] |

| ~128.1 | Cα[5] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The presence of a bromine atom is indicated by the characteristic isotopic pattern of the molecular ion peak [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio.[4]

| m/z | Assignment |

| 286, 288 | [M]⁺, [M+2]⁺ (Molecular ion with Br isotope)[2] |

| 207 | [M-Br]⁺[2] |

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2]

Procedure: This reaction involves the base-catalyzed condensation of 4-bromoacetophenone with benzaldehyde.[2][5]

-

4-Bromoacetophenone and benzaldehyde are dissolved in a suitable solvent, typically ethanol or a mixture of ethanol and water.[1]

-

A base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the mixture.[1]

-

The reaction mixture is stirred at room temperature or gently heated.[5]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is typically isolated by filtration after precipitation in cold water and may be purified by recrystallization.[6]

Spectroscopic Characterization

General Procedure: The synthesized this compound is characterized using the following spectroscopic methods:

-

FTIR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared spectrophotometer. The solid sample is typically prepared as a KBr pellet.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.[1]

-

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often coupled with Gas Chromatography (GC-MS) for separation and identification.[5][6]

Mandatory Visualization

Chalcone derivatives have been shown to activate the NRF2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[2] The following diagram illustrates a simplified workflow for the synthesis and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4'-Bromochalcone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4'-bromochalcone, a versatile precursor in organic synthesis and medicinal chemistry, through the Claisen-Schmidt condensation reaction.[1][2] Chalcones, characterized by an α,β-unsaturated ketone system, are abundant in natural products and serve as a core scaffold in the design of novel drug candidates.[3] this compound, in particular, is a key intermediate in the synthesis of various bioactive molecules with potential anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] This document outlines both conventional and microwave-assisted synthesis methods, presenting a comparative analysis of their efficiency. Detailed experimental procedures, characterization data, and potential applications are provided to guide researchers in the successful synthesis and utilization of this compound.

Introduction

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones.[4][5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[5] In the synthesis of this compound, 4-bromoacetophenone reacts with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide.[3][4][6] The resulting α,β-unsaturated ketone is a valuable building block for the creation of more complex molecules, including heterocyclic compounds like isoxazoles.[7] The bromine substituent on the phenyl ring enhances the compound's reactivity, making it a versatile intermediate for further chemical transformations.[1]

Recent advancements in synthetic methodology have introduced more environmentally friendly and efficient techniques, such as microwave-assisted organic synthesis.[3][4][8] This approach significantly reduces reaction times and can improve product yields compared to conventional heating methods.[3][8]

Applications in Drug Development

This compound and its derivatives are of significant interest in the field of drug discovery due to their diverse pharmacological activities. They have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: Chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][9]

-

Anti-inflammatory Drugs: The chalcone scaffold is a key component in the development of new anti-inflammatory agents.[1]

-

Antioxidant Properties: this compound is studied for its potential to scavenge free radicals and reduce oxidative stress.[1][2]

-

Inhibitors of Enzymes: Certain chalcone derivatives have shown inhibitory activity against enzymes implicated in various diseases.[10]

Reaction Mechanism and Experimental Workflow

The Claisen-Schmidt condensation for the synthesis of this compound proceeds through a base-catalyzed aldol condensation mechanism. The experimental workflow involves the reaction of the starting materials, followed by purification and characterization of the final product.

Caption: Claisen-Schmidt condensation mechanism for this compound synthesis.

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

Materials and Equipment

-

4-Bromoacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Microwave reactor (for microwave-assisted synthesis)

-

Büchner funnel and filter paper

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

-

Mass spectrometer

Protocol 1: Conventional Synthesis[3]

-

In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL).

-

Stir the mixture at room temperature for 5-10 minutes until the solid is completely dissolved.

-

Add benzaldehyde (2.5 mmol) to the solution.

-

Slowly add 10% aqueous NaOH solution (1.5 mL) dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 3 hours.

-

Quench the reaction by pouring the mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water until the filtrate is neutral.

-

Dry the crude product.

-

Purify the this compound by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis[3][4]

-

In a round-bottom flask suitable for microwave synthesis, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL).

-

Stir the mixture for 5 minutes at room temperature.

-

Add benzaldehyde (2.5 mmol) to the solution.

-

Add 10% aqueous NaOH solution (1.5 mL) dropwise.

-

Place the reaction vessel in a microwave reactor and irradiate for 45 seconds at 140 watts.[3]

-

After irradiation, allow the mixture to cool to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration.

-

Wash the product with cold water until the pH of the filtrate is neutral.

-

Dry the purified this compound.

Data Presentation

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reaction Time | 3 hours | 45 seconds | [3] |

| Yield | 94.61% ± 0.6793 | 89.39% ± 0.6418 | [3][8] |

| Melting Point | 103-107 °C | Not specified | [3] |

| Literature M.P. | 98 - 105 °C | 98 - 105 °C | [1] |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value. A sharp melting point range indicates high purity. The reported melting point for this compound is in the range of 98-105 °C.[1]

-

Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product. A suitable eluent system is n-hexane:ethyl acetate (5:1).[3]

-

Spectroscopic Analysis:

-

FTIR: The infrared spectrum should show characteristic peaks for the carbonyl group (C=O) of the α,β-unsaturated ketone and the C-Br bond.

-

¹H NMR and ¹³C NMR: NMR spectroscopy is used to confirm the structure of the compound by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized this compound (287.16 g/mol ) and show the characteristic isotopic pattern for a bromine-containing compound.[1]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromochalcone | 1774-66-9 | Benchchem [benchchem.com]

- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 4. This compound | 22966-23-0 | Benchchem [benchchem.com]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. odinity.com [odinity.com]

- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 9. benchchem.com [benchchem.com]

- 10. DSpace [research-repository.griffith.edu.au]

Application Note: Microwave-Assisted Synthesis of 4'-Bromochalcone

Abstract

This application note details a rapid and efficient protocol for the synthesis of 4'-Bromochalcone via a microwave-assisted Claisen-Schmidt condensation. This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved energy efficiency, and often higher yields. The protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for synthesizing chalcone derivatives.

Introduction

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They serve as crucial intermediates in the biosynthesis of flavonoids and are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This compound, in particular, is a valuable precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules.

The classical synthesis of chalcones involves the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde in the presence of a base.[1] Conventional methods often require long reaction times and elevated temperatures, leading to potential side product formation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture.[1] This protocol describes a microwave-assisted approach for the synthesis of this compound from 4'-bromoacetophenone and benzaldehyde.

Reaction Scheme

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation reaction:

Scheme 1: Synthesis of this compound

(4'-bromoacetophenone + benzaldehyde → this compound)

Comparative Data: Microwave vs. Conventional Synthesis

Microwave irradiation significantly accelerates the synthesis of chalcones compared to traditional methods. The following table summarizes typical differences in reaction time and yield, based on data for similar chalcone syntheses.

| Method | Catalyst | Solvent | Reaction Time | Typical Yield (%) |

| Microwave-Assisted | KOH or NaOH | Ethanol | 1-5 minutes | 78-92% |

| Conventional | KOH or NaOH | Ethanol | 10-40 hours | 71-87% |

Data compiled from analogous ferrocenyl chalcone syntheses.[2]

Detailed Experimental Protocol

This protocol is adapted from general procedures for microwave-assisted chalcone synthesis.[2][3]

4.1. Materials and Reagents:

-

4'-Bromoacetophenone (1.0 mmol, 199.04 g/mol )

-

Benzaldehyde (1.0 mmol, 106.12 g/mol )

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Deionized Water (ice-cold)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

-

Dedicated microwave reactor

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus (Büchner funnel)

4.2. Procedure:

-

Preparation of Reagents:

-

Prepare a 5% (w/v) solution of KOH or NaOH in 95% ethanol.

-

-

Reaction Setup:

-

In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4'-bromoacetophenone (1.0 mmol).

-

Add benzaldehyde (1.0 mmol).

-

Add 3-5 mL of the ethanolic base solution to the vial.

-

-

Microwave Irradiation:

-

Monitoring the Reaction:

-

The reaction progress can be monitored by TLC using a suitable solvent system (e.g., ethyl acetate:hexane, 1:4).[2]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[3]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol or water to remove any residual base and unreacted starting materials.[3]

-

Dry the purified this compound product.

-

If necessary, the product can be further purified by recrystallization from ethanol.

-

4.3. Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Microwave reactors operate under high pressure and temperature; ensure the vial is properly sealed and follow the manufacturer's safety guidelines.

-

Handle corrosive bases (NaOH, KOH) with care.

Visualized Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Experimental Workflow

Caption: Workflow for the microwave-assisted synthesis of this compound.

Claisen-Schmidt Condensation Mechanism

The reaction proceeds through a base-catalyzed aldol condensation mechanism.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]

- 3. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 4'-Bromochalcone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Bromochalcone as a versatile starting material in organic synthesis, with a particular focus on its applications in medicinal chemistry. Detailed protocols for its synthesis and derivatization are provided, along with data on the biological activities of its derivatives.

Introduction

This compound, a member of the chalcone family of compounds, is a valuable and versatile building block in organic synthesis.[1][2] Its structure, featuring an α,β-unsaturated ketone system and a reactive bromine atom, allows for a wide range of chemical transformations.[2][3] This makes it an excellent precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[1][4] Furthermore, derivatives of this compound have shown significant potential in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and larvicidal properties.[1][2][3][5]

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | 1-(4-Bromophenyl)-3-phenyl-propenone | [1] |

| CAS Number | 22966-09-2 | [1] |

| Molecular Formula | C15H11BrO | [1] |

| Molecular Weight | 287.16 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 98 - 105 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation (Conventional Method)

This protocol describes the synthesis of this compound from 4-bromoacetophenone and benzaldehyde using a base-catalyzed Claisen-Schmidt condensation reaction.[2][6]

Materials:

-

4-Bromoacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Desiccator

Procedure:

-

In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL).

-

Stir the mixture at room temperature for 5-10 minutes until the 4-bromoacetophenone is completely dissolved.

-

Add benzaldehyde (2.5 mmol) to the reaction mixture.

-

Slowly add a 10% aqueous solution of NaOH (1.5 mL) dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 3 hours.[2]

-

Quench the reaction by pouring the mixture into ice-cold water.

-

Place the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water until the filtrate is neutral (pH 7).

-

Dry the purified product in a desiccator.

-

The product can be further purified by recrystallization from ethanol.[6]

Expected Yield: Approximately 94.61%.[6]

Protocol 2: Synthesis of 3-(4-bromophenyl)-5-phenylisoxazole from this compound

This protocol details the conversion of this compound into a valuable heterocyclic compound, 3-(4-bromophenyl)-5-phenylisoxazole, through a two-step process involving bromination and subsequent cyclization.[3][4]

Step 1: Bromination of this compound

Materials:

-

This compound

-

Glacial acetic acid

-

Bromine

-

Erlenmeyer flask

-

Stirring plate and stir bar

-

Neoprene gloves

-

Büchner funnel and filter paper

Procedure:

-

In a 500 mL Erlenmeyer flask, dissolve 4.32 g of this compound in 150 mL of 99.8% acetic acid.[4]

-

Caution: Wear neoprene gloves when handling bromine. In a separate container, prepare a 20% (v/v) solution of bromine in acetic acid by carefully adding 0.9 mL of bromine to 3.9 mL of acetic acid.[4]

-

Place the Erlenmeyer flask containing the chalcone solution on a stirring plate and add a stir bar.

-

Add the 20% bromine solution dropwise to the stirred chalcone solution.[4]

-

After the addition is complete, slowly add deionized water to the flask to precipitate the dibrominated product.

-

Collect the product by vacuum filtration using a Büchner funnel.

Expected Yield: Approximately 76% for the dibromide intermediate.[3][4]

Step 2: Synthesis of 3-(4-bromophenyl)-5-phenylisoxazole

Materials:

-

Chalcone dibromide (from Step 1)

-

95% Ethanol

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (KOH)

-

Deionized water

-

Erlenmeyer flask

-

Magnetic hot plate and stir bar

-

Ice/water bath

Procedure:

-

In an Erlenmeyer flask, dissolve 0.01 mol of the chalcone dibromide in 150 mL of 95% ethanol.[4]

-

Prepare a solution of 1.4 g of hydroxylamine hydrochloride in 3 mL of deionized water and add it to the flask.[4]

-

Heat and stir the mixture on a magnetic hot plate.

-

While the mixture is hot, prepare a solution of 3.4 g of KOH in 4 mL of water and add it dropwise to the reaction mixture.[4]

-

Continue heating for 10 minutes after the addition is complete.

-

Cool the mixture and add water to induce crystallization of the isoxazole product.

-

Complete the crystallization by placing the mixture in an ice/water bath.

-

Collect the product by vacuum filtration.

Expected Yield: Approximately 95% for the final isoxazole product.[4]

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a wide array of biological activities, making this scaffold highly attractive for drug discovery and development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The presence of the bromine atom is often associated with enhanced anticancer potency.

Quantitative Data on Anticancer Activity:

| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | T47D | Breast Cancer | 45 µM | [1] |

| (E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-on | MCF-7 | Breast Cancer | 21.62 µg/mL | [1] |

| H72 (a brominated chalcone derivative) | MGC803 | Gastric Cancer | 3.57 µM | [2] |

| H72 (a brominated chalcone derivative) | HGC27 | Gastric Cancer | 5.61 µM | [2] |

| H72 (a brominated chalcone derivative) | SGC7901 | Gastric Cancer | Not specified | [2] |

Signaling Pathway for Anticancer Activity of a Brominated Chalcone Derivative (H72)

The anticancer mechanism of the brominated chalcone derivative H72 in gastric cancer cells has been shown to involve the induction of reactive oxygen species (ROS), which in turn leads to mitochondria-mediated apoptosis through the upregulation of death receptors DR4 and DR5.[2]

References

- 1. This compound | 22966-23-0 | Benchchem [benchchem.com]

- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

- 6. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Functional Group Identification in 4'-Bromochalcone using FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the identification of key functional groups in 4'-Bromochalcone using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a derivative of the chalcone scaffold, is of significant interest in medicinal chemistry and drug development due to its diverse biological activities. FTIR spectroscopy is a rapid, non-destructive analytical technique that provides valuable information about the molecular structure of a compound. This document outlines the experimental procedure for Attenuated Total Reflectance (ATR)-FTIR analysis, presents a detailed table of characteristic vibrational frequencies, and includes a workflow diagram for clarity.

Introduction

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of various functional groups and the potential for substitution on the aromatic rings make them versatile scaffolds for the development of novel therapeutic agents. This compound, specifically, incorporates a bromine atom on one of the phenyl rings, which can influence its physicochemical and biological properties.

Accurate characterization of synthesized this compound is crucial for quality control and structure-activity relationship (SAR) studies. FTIR spectroscopy is an indispensable tool for confirming the presence of key functional groups, thereby verifying the successful synthesis of the target molecule. This technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the different functional groups present.

Experimental Protocol: ATR-FTIR Analysis of this compound

This protocol details the procedure for acquiring an FTIR spectrum of solid this compound using an ATR accessory.

Materials and Equipment:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample (solid, powder form)

-

Spatula

-

Cleaning solvent (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer with the operating software are turned on and have stabilized.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol to remove any residues from previous measurements. Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO2 and water vapor) and the instrument itself.

-

The background spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A typical scan number is 16 or 32 scans for a good signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FTIR spectrum of the this compound sample using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

-